molecular formula C19H23FN4O3 B2744826 N-(3-FLUORO-4-METHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE CAS No. 1251699-36-1

N-(3-FLUORO-4-METHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE

Cat. No.: B2744826
CAS No.: 1251699-36-1
M. Wt: 374.416
InChI Key: RIRBXCDHONRIGB-UHFFFAOYSA-N
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Description

“N-(3-FLUORO-4-METHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a piperidinylpyrimidinyl moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-FLUORO-4-METHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidinylpyrimidinyl Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro and Methoxy Groups: These groups can be introduced via nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds generally involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl moiety.

    Reduction: Reduction reactions can occur at the carbonyl group in the piperidinylpyrimidinyl moiety.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: Used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, ion channels, or G-protein coupled receptors, and the pathways involved might be related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-methoxyphenyl)-acetamide
  • 2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide

Uniqueness

The uniqueness of “N-(3-FLUORO-4-METHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3/c1-13-10-18(26)24(19(21-13)23-8-4-3-5-9-23)12-17(25)22-14-6-7-16(27-2)15(20)11-14/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRBXCDHONRIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NC3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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